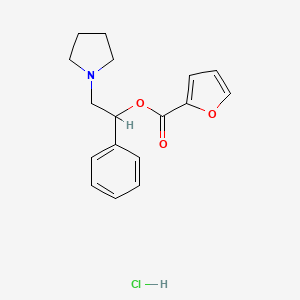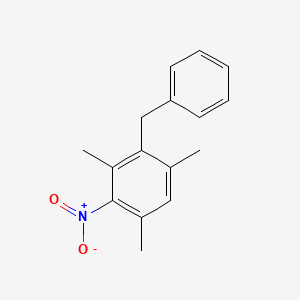
Pyrifenox-captan mixt.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrifenox-captan mixture is a combination of two potent fungicides, pyrifenox and captan. Pyrifenox is known for its ability to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Captan, on the other hand, is a non-specific thiol reactant that disrupts the metabolism of fungi . Together, these compounds provide a broad-spectrum antifungal effect, making them valuable in agricultural and industrial applications.
Synthetic Routes and Reaction Conditions:
Pyrifenox: Pyrifenox is synthesized through the O-methylation of 2’,4’-dichloro-2-(3-pyridyl)acetophenone oxime. The reaction typically involves the use of methanol and a base such as sodium methoxide.
Industrial Production Methods:
Pyrifenox: Industrial production of pyrifenox involves large-scale O-methylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Pyrifenox: Reduction leads to the formation of a reduced azomethine derivative.
Captan: Substitution reactions yield various derivatives depending on the nucleophile used.
Chemistry:
- Pyrifenox is used as a model compound in electrochemical studies to understand reduction mechanisms .
- Captan is studied for its reactivity and potential to form various derivatives .
Biology and Medicine:
- Pyrifenox has been investigated for its effects on fungal pathogens such as Cryptococcus neoformans and Cryptococcus gattii .
- Captan is used in studies related to its antifungal properties and its impact on fungal metabolism .
Industry:
- Pyrifenox is used in agricultural formulations to protect crops from fungal infections .
- Captan is widely used in agriculture to control a variety of fungal diseases in crops .
Pyrifenox:
- Inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes .
- Targets the enzyme sterol 14α-demethylase, disrupting fungal cell membrane integrity .
Captan:
相似化合物的比较
属性
CAS 编号 |
101848-68-4 |
|---|---|
分子式 |
C23H20Cl5N3O3S |
分子量 |
595.7 g/mol |
IUPAC 名称 |
(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12Cl2N2O.C9H8Cl3NO2S/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h2-6,8-9H,7H2,1H3;1-2,5-6H,3-4H2/b18-14-; |
InChI 键 |
YYCQCIVDPGDLEQ-NYAKATHWSA-N |
手性 SMILES |
CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
规范 SMILES |
CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)

![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

